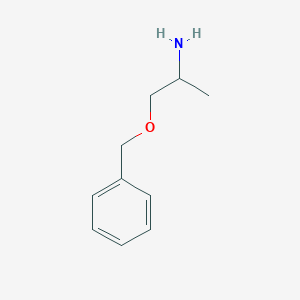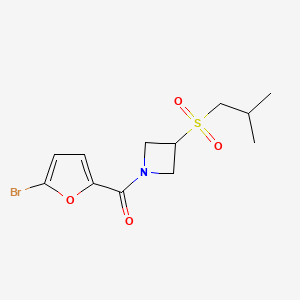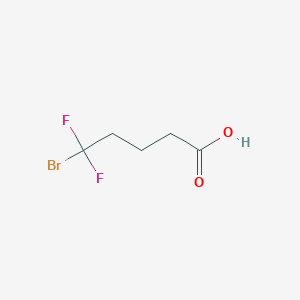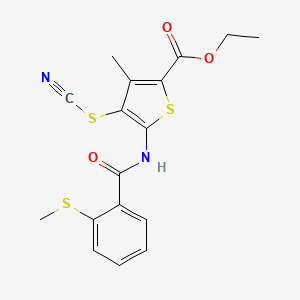
1-(Benzyloxy)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)propan-2-amine is a chemical compound with the IUPAC name 1-(benzyloxy)-2-propanamine . Its molecular weight is 165.24 .
Synthesis Analysis
Enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst has been reported . This reaction was regio- and stereoselective, and the products were the corresponding 3-(benzyloxy)-4-{3-[(pent-2-yn-1-yl)oxy]anilino}alkan-2-ones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 .Chemical Reactions Analysis
The Mannich reaction is a convenient method for introducing an aminoalkyl substituent into molecules containing an active hydrogen atom . The catalytic asymmetric Mannich reaction is one of the most convenient methods for the synthesis of chiral nitrogen-containing compounds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Scientific Research Applications
Transfer Hydrogenation and Catalysis
1-(Benzyloxy)propan-2-amine is involved in transfer hydrogenation processes. A study conducted by Samec and Bäckvall (2002) explored the efficient transfer hydrogenation of various imines to corresponding amines, using propan-2-ol in benzene catalyzed by a ruthenium complex. This reaction demonstrated high efficiency with turnover frequencies exceeding 800 per hour (Samec & Bäckvall, 2002).
Synthesis of Pharmaceuticals
Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a precursor to the antimicrobial agent Levofloxacin. This synthesis involved biotransamination and kinetic resolutions, producing high yields of the (S)-amine enantiomers (Mourelle-Insua et al., 2016).
Antibacterial Activity
Serafim et al. (2019) investigated the antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus. These compounds displayed minimal inhibitory concentrations in the range of 2.5-10 μg/ml, suggesting their potential as leads in developing new antibacterial treatments (Serafim et al., 2019).
Chemical Transformations and Conformational Analysis
Vishwam et al. (2008) conducted a conformational and dielectric analysis of hydrogen-bonded binary mixtures involving isopropyl amine and propan-1-ol. This study highlights the potential of this compound in understanding molecular interactions and conformations (Vishwam et al., 2008).
Electrochemical Studies
Gao et al. (2014) explored electrochemical processes for coupling benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This methodology, involving catalytic quantities of tetraalkylammonium halide, underscores the significance of this compound in electrochemically initiated reactions (Gao et al., 2014).
Synthesis and Antileishmanial Activity
Lavorato et al. (2017) synthesized 1,3-bis(aryloxy)propan-2-amines and evaluated their antileishmanial activity, finding several compounds effective against Leishmania amazonensis promastigote forms. This study suggests the potential of this compound derivatives in treating parasitic infections (Lavorato et al., 2017).
Catalytic Reductive Aminations
Murugesan et al. (2020) reviewed catalytic reductive aminations using molecular hydrogen, emphasizing the synthesis of various amines, including those derived from this compound. This process is crucial for cost-effective and sustainable production of amines, demonstrating the compound's role in industrial and pharmaceutical synthesis (Murugesan et al., 2020).
Mechanism of Action
Target of Action
It is known that the compound is involved in the mannich reaction, a carbon-carbon bond-forming reaction . This reaction is widely used for the preparation of pharmaceuticals and natural products .
Mode of Action
1-(Benzyloxy)propan-2-amine interacts with its targets through a process known as enantioselective aminomethylation . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . The reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Mannich reaction . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The products of this reaction play an important role in modern pharmaceutical industry .
Pharmacokinetics
It is known that the synthesized compounds are readily soluble in organic solvents and immiscible with water .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of optically pure amino keto ethers of the aromatic series .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a chiral catalyst and the medium in which the reaction takes place . For instance, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one occurs in an aqueous medium .
Biochemical Analysis
Biochemical Properties
1-(Benzyloxy)propan-2-amine has been reported to participate in enantioselective aminomethylation reactions . This reaction involves the interaction of this compound with other molecules in the presence of a chiral catalyst, leading to the formation of products with high yields . The nature of these interactions is primarily chemical, involving bond formation and breakage.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its participation in biochemical reactions. For instance, in the enantioselective aminomethylation reaction, it interacts with other molecules to form new compounds . This process may involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound participates in reactions that lead to the formation of products in high yields , suggesting that it remains stable and active over the course of these reactions.
Metabolic Pathways
Given its role in enantioselective aminomethylation reactions , it is likely that it interacts with various enzymes and cofactors within these pathways.
properties
IUPAC Name |
1-phenylmethoxypropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUZZQIAJWNRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114377-38-7 |
Source


|
| Record name | 1-(benzyloxy)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)


![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608377.png)




![4-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2608388.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2608389.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2608391.png)